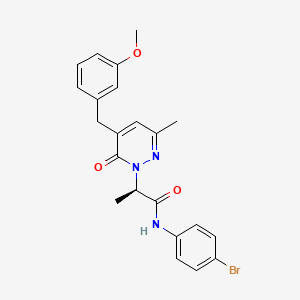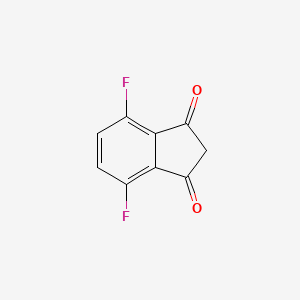
4,7-Difluoro-1h-indene-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Difluoro-1h-indene-1,3(2h)-dione is a fluorinated organic compound belonging to the indene family. Indene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of fluorine atoms in the compound can significantly alter its chemical properties, making it a subject of interest in various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-1h-indene-1,3(2h)-dione typically involves the fluorination of indene derivatives. Common synthetic routes may include:
Electrophilic Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nucleophilic Fluorination: Employing fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production of fluorinated indene derivatives may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to handle the reactive fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Difluoro-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4,7-difluoro-1,3-indanedione.
Reduction: Formation of 4,7-difluoro-1,3-dihydroindene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,7-Difluoro-1h-indene-1,3(2h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-1h-indene-1,3(2h)-dione
- 7-Fluoro-1h-indene-1,3(2h)-dione
- 4,7-Dichloro-1h-indene-1,3(2h)-dione
Uniqueness
4,7-Difluoro-1h-indene-1,3(2h)-dione is unique due to the presence of two fluorine atoms at specific positions on the indene ring. This fluorination pattern can significantly influence its chemical reactivity, biological activity, and physical properties compared to other halogenated indene derivatives.
Eigenschaften
Molekularformel |
C9H4F2O2 |
|---|---|
Molekulargewicht |
182.12 g/mol |
IUPAC-Name |
4,7-difluoroindene-1,3-dione |
InChI |
InChI=1S/C9H4F2O2/c10-4-1-2-5(11)9-7(13)3-6(12)8(4)9/h1-2H,3H2 |
InChI-Schlüssel |
YKPRAKACYKYUPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(C=CC(=C2C1=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


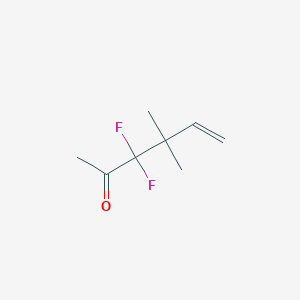
![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
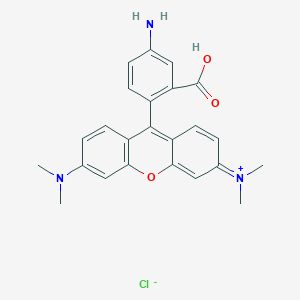
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)

![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
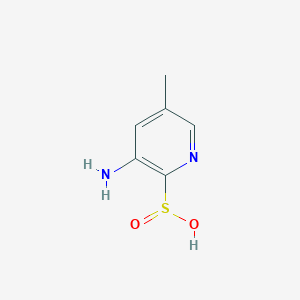
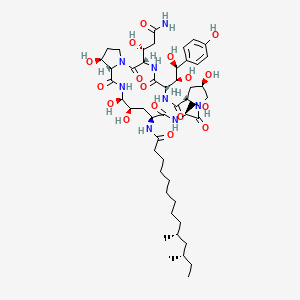

![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
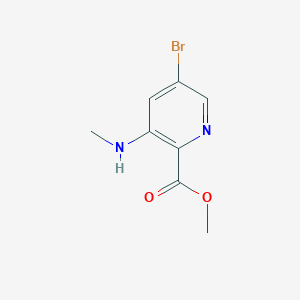
![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)

